molecular formula C16H23F3N2O3 B6782879 N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6782879
M. Wt: 348.36 g/mol
InChI Key: QVIXWSRZYASZRP-UHFFFAOYSA-N
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Description

N-spiro[2-oxabicyclo[320]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the trifluoroethyl and morpholine groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cycloaddition reactions or ring-closing metathesis.

    Introduction of Functional Groups: The trifluoroethyl group can be introduced via nucleophilic substitution reactions, while the morpholine moiety can be added through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific functionalities, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different functional groups.

    Trifluoroethyl-Containing Compounds: Compounds that contain the trifluoroethyl group, which imparts unique chemical properties.

    Morpholine Derivatives: Compounds that include the morpholine moiety, which is common in medicinal chemistry.

Uniqueness

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to its combination of a spirocyclic core, trifluoroethyl group, and morpholine moiety. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O3/c17-16(18,19)9-21-5-7-23-8-11(21)14(22)20-12-10-2-6-24-13(10)15(12)3-1-4-15/h10-13H,1-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIXWSRZYASZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C3C2OCC3)NC(=O)C4COCCN4CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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